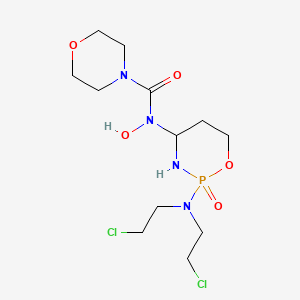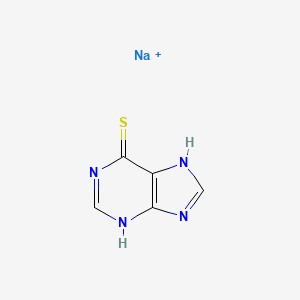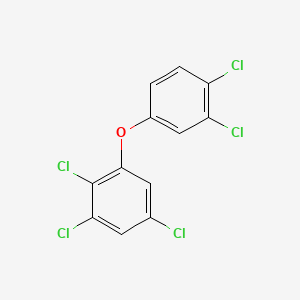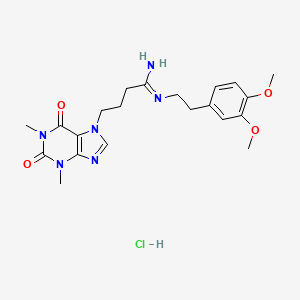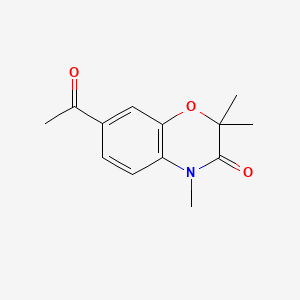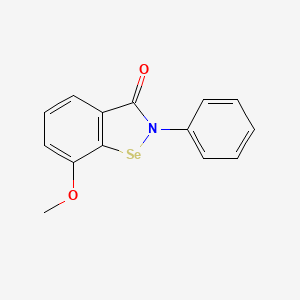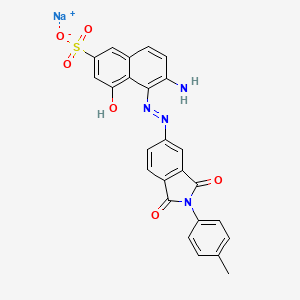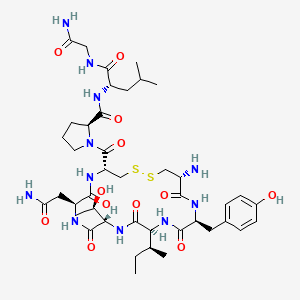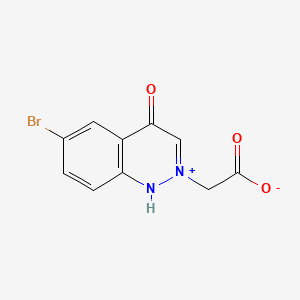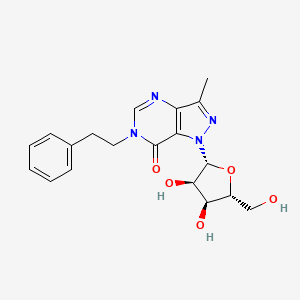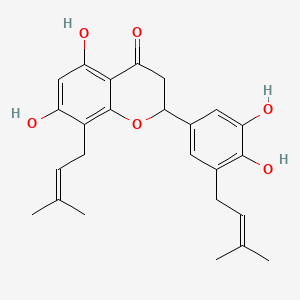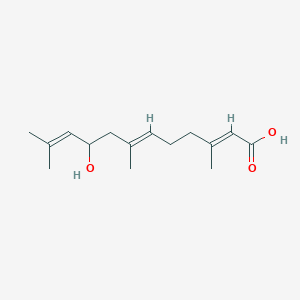
9-Hydroxyfarnesoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hydroxyfarnesoic acid is a naturally occurring terpenoid compound It is a derivative of farnesoic acid, which is a key intermediate in the biosynthesis of juvenile hormones in insects
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxyfarnesoic acid can be achieved through several methods. One notable method involves the zirconium-mediated total synthesis. This process includes the formation of an unsaturated zirconacycle, insertion of methallyl carbenoid, and addition of an aldehyde . This method provides a rapid synthetic route to several linear terpenoid and terpene-polyketide natural products.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
9-Hydroxyfarnesoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 9-oxo-farnesoic acid, while reduction can produce 9-hydroxyfarnesol.
Aplicaciones Científicas De Investigación
9-Hydroxyfarnesoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its role in the biosynthesis of juvenile hormones in insects.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its anti-inflammatory and anticancer properties.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 9-Hydroxyfarnesoic acid involves its interaction with specific molecular targets and pathways. In insects, it plays a crucial role in the regulation of juvenile hormone biosynthesis, which is essential for their development and reproduction. The compound’s effects in other biological systems are still under investigation, but it is believed to interact with various enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
Farnesoic acid: The parent compound of 9-Hydroxyfarnesoic acid.
9-Hydroxyfarnesol: A closely related compound with similar chemical properties.
9-Hydroxysargaquinone: Another derivative with distinct biological activities.
Uniqueness
This compound is unique due to its specific hydroxylation at the 9th position, which imparts distinct chemical and biological properties. This modification can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
92448-63-0 |
|---|---|
Fórmula molecular |
C15H24O3 |
Peso molecular |
252.35 g/mol |
Nombre IUPAC |
(2E,6E)-9-hydroxy-3,7,11-trimethyldodeca-2,6,10-trienoic acid |
InChI |
InChI=1S/C15H24O3/c1-11(2)8-14(16)9-12(3)6-5-7-13(4)10-15(17)18/h6,8,10,14,16H,5,7,9H2,1-4H3,(H,17,18)/b12-6+,13-10+ |
Clave InChI |
ALIUDYHBVWJOHI-WAAHFECUSA-N |
SMILES isomérico |
CC(=CC(C/C(=C/CC/C(=C/C(=O)O)/C)/C)O)C |
SMILES canónico |
CC(=CC(CC(=CCCC(=CC(=O)O)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


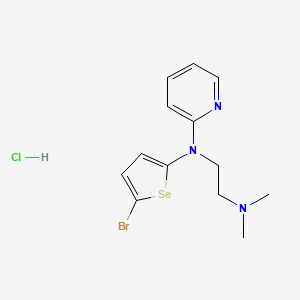
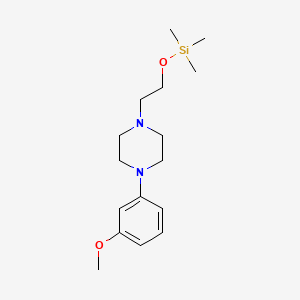
![3,8-dimethyl-[1]benzofuro[5,4-e][1]benzofuran](/img/structure/B12713708.png)
